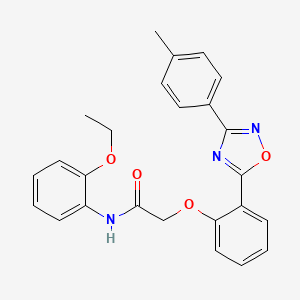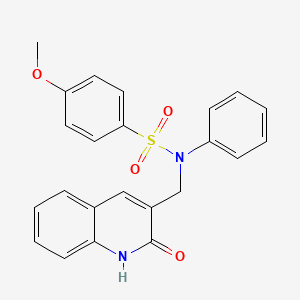
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-hydroxy-3-formylquinoline with N-methyl-3-aminobenzamide in the presence of a reducing agent. The crude product is then purified by column chromatography to obtain the desired compound.
Molecular Structure Analysis
The molecular structure of this compound is characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy .
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, which is a zinc-containing enzyme that plays a crucial role in various physiological processes such as acid-base balance and ion transport. This compound has also been shown to inhibit the activity of topoisomerase, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, which is a programmed cell death process that plays a crucial role in the development and maintenance of tissues. This compound has also been shown to inhibit the growth of cancer cells and bacteria. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide is its versatility in various applications. This compound can be easily synthesized and modified to suit specific needs. This compound is also stable and can be stored for long periods without degradation. However, one of the limitations of this compound is its toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which limits its use in vivo studies.
Future Directions
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide. One direction is the optimization of its pharmacological properties for drug development. This compound can be modified to improve its efficacy, selectivity, and toxicity profiles. Another direction is the exploration of its applications in nanotechnology. This compound can be used as a building block for the synthesis of nanomaterials with unique properties. Finally, the development of this compound-based sensors for the detection of metal ions and biomolecules is another promising direction for future research.
Synthesis Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide involves the reaction between 2-hydroxy-3-formylquinoline and 4-methoxy-N-phenylbenzenesulfonamide in the presence of a catalyst. The resulting product is this compound, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks.
Properties
IUPAC Name |
4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-29-20-11-13-21(14-12-20)30(27,28)25(19-8-3-2-4-9-19)16-18-15-17-7-5-6-10-22(17)24-23(18)26/h2-15H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZINAAKWKGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707944.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-chlorophenyl)acetamide](/img/structure/B7707952.png)
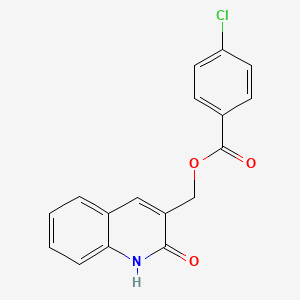
![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)
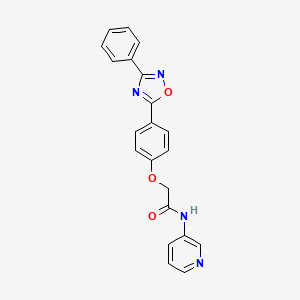
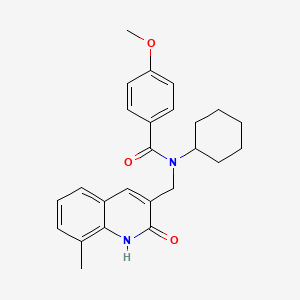
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)
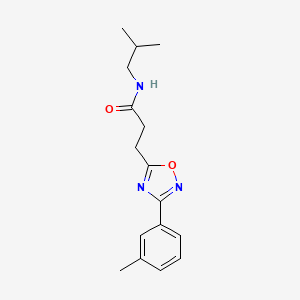


![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
